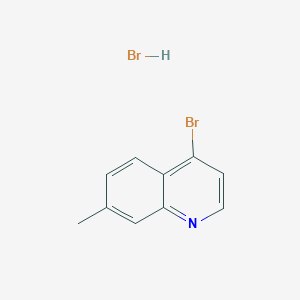

4-Bromo-7-methyl-quinoline hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

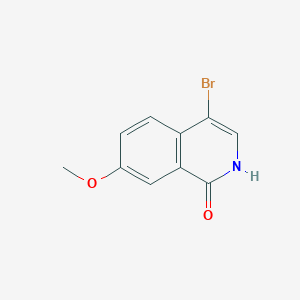

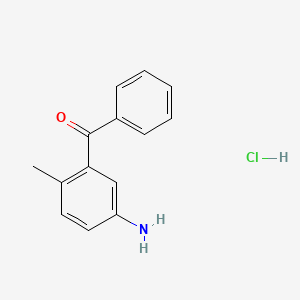

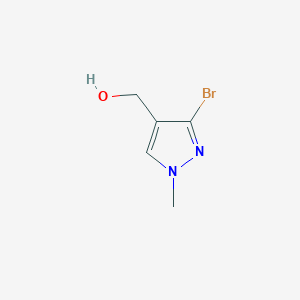

4-Bromo-7-methyl-quinoline hydrobromide is a chemical compound with the CAS Number: 1373223-66-5 and Linear Formula: C10H9Br2N .

Synthesis Analysis

The synthesis of 4-Bromo-7-methyl-quinoline hydrobromide involves several steps. The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-methyl-quinoline hydrobromide is represented by the formula C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methyl-quinoline hydrobromide include a white solid form . More specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research into the crystal structure of hydrobromides of pyridines and quinolines N-oxides, including quinoline derivatives, has elucidated their molecular configurations through X-ray diffraction analysis. These structures reveal insights into the intermolecular interactions and electronic configurations of such compounds, which are pivotal for understanding their chemical reactivity and potential applications in material science and pharmaceuticals (Ryzhakov et al., 2017).

Synthesis and Transformations

The synthesis of brominated quinoline derivatives has been extensively studied, demonstrating methods for generating various functionalized quinoline structures. For instance, the electrophilic intramolecular heterocyclization process has been used to create new quinoline derivatives, providing a foundation for the synthesis of complex organic molecules that could be used in medicinal chemistry and material sciences (Avetisyan et al., 2007).

Biological Activity Exploration

Certain brominated quinoline derivatives have been investigated for their antiplasmodial activity, suggesting potential applications in the development of new antimalarial agents. These studies underscore the importance of quinoline structures in pharmaceutical research, particularly in the search for novel therapeutic agents against infectious diseases (Vandekerckhove et al., 2014).

Propiedades

IUPAC Name |

4-bromo-7-methylquinoline;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-6H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFMIRNCDYLAEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methyl-quinoline hydrobromide | |

CAS RN |

1373223-66-5 |

Source

|

| Record name | Quinoline, 4-bromo-7-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)